Methyl 2-chloro-4-sulfamoylbenzoate
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Overview
Description
Scientific Research Applications
Methyl 2-chloro-4-sulfamoylbenzoate has a wide range of applications in scientific research:
Safety and Hazards
“Methyl 2-chloro-4-sulfamoylbenzoate” has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
Methyl 2-chloro-4-sulfamoylbenzoate is a chemical compound that has been studied for its potential anticancer properties . The primary target of this compound is the M1 subunit of human ribonucleotide reductase (hRRM1) . hRRM1 is a key enzyme involved in the reduction of ribonucleotides to 2′-deoxyribonucleotides, a process that is rate-limiting in the de novo synthesis of deoxynucleotide triphosphates (dNTPs), which are vital for DNA replication and repair .
Mode of Action
It is believed that the compound interacts with its target, hrrm1, and inhibits its function . This inhibition disrupts the production of dNTPs, thereby affecting DNA replication and repair processes in cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the de novo synthesis of deoxynucleotide triphosphates (dNTPs) . By inhibiting hRRM1, the compound disrupts this pathway, leading to a decrease in the availability of dNTPs for DNA replication and repair . This can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells .
Result of Action
The inhibition of hRRM1 by this compound leads to a decrease in the production of dNTPs . This disrupts DNA replication and repair processes, particularly in cancer cells that rely heavily on these processes for their rapid proliferation . As a result, the compound can induce cell cycle arrest and apoptosis in these cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-4-sulfamoylbenzoate typically involves the esterification of 2-chloro-4-sulfamoylbenzoic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-4-sulfamoylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester group.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the chlorine atom.
Hydrolysis: The major product is 2-chloro-4-sulfamoylbenzoic acid.
Oxidation and Reduction: Products vary depending on the specific reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-chloro-4-aminobenzoate
- Methyl 2-chloro-4-nitrobenzoate
- Methyl 2-chloro-4-methylbenzoate
Uniqueness
Methyl 2-chloro-4-sulfamoylbenzoate is unique due to its sulfonamide group, which imparts distinct chemical and biological properties. This group enhances its potential as an enzyme inhibitor and broadens its range of applications compared to similar compounds .
Properties
IUPAC Name |
methyl 2-chloro-4-sulfamoylbenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO4S/c1-14-8(11)6-3-2-5(4-7(6)9)15(10,12)13/h2-4H,1H3,(H2,10,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYBCUBHRVSIRLN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)S(=O)(=O)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190947-65-9 |
Source
|
Record name | methyl 2-chloro-4-sulfamoylbenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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